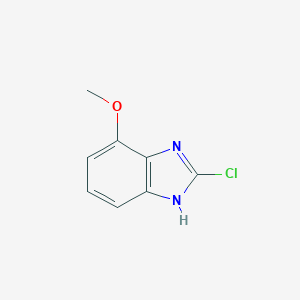

2-chloro-4-methoxy-1H-Benzimidazole

Beschreibung

BenchChem offers high-quality 2-chloro-4-methoxy-1H-Benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-methoxy-1H-Benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIACANWMZXUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559296 | |

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-58-9 | |

| Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-4-methoxy-1H-Benzimidazole chemical structure and IUPAC name

An In-Depth Technical Guide to 2-chloro-4-methoxy-1H-Benzimidazole

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-methoxy-1H-benzimidazole, a heterocyclic compound of significant interest to the scientific community. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous marketed drugs and biologically active molecules.[1][2][3] This document delineates the chemical structure, IUPAC nomenclature, physicochemical properties, and a plausible synthetic pathway for 2-chloro-4-methoxy-1H-benzimidazole. Furthermore, it explores its potential applications in drug discovery and research, grounded in the extensive pharmacological profile of the benzimidazole class. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking detailed technical information on this specific benzimidazole derivative.

Introduction: The Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene ring and an imidazole ring, is a cornerstone of modern medicinal chemistry.[1][4] Its structural similarity to naturally occurring purines allows it to interact readily with various biopolymers and macromolecules within living systems, such as enzymes and receptors.[3][4][] This unique characteristic has led to the development of a wide array of drugs with diverse therapeutic applications, including proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and anticancer agents.[1][][6] The versatility of the benzimidazole ring allows for substitution at multiple positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The specific compound of interest, 2-chloro-4-methoxy-1H-benzimidazole, incorporates key substituents—a chloro group at the 2-position and a methoxy group at the 4-position—that are expected to modulate its biological activity.

Chemical Structure and Nomenclature

The precise arrangement of atoms and functional groups defines the chemical identity and reactivity of a molecule. For the subject compound, the structure consists of the core benzimidazole ring system with a chlorine atom attached to the carbon at position 2 and a methoxy group (-OCH₃) at position 4 of the benzene ring.

IUPAC Name: 2-chloro-4-methoxy-1H-benzimidazole

Chemical Formula: C₈H₇ClN₂O

CAS Number: 15965-58-9[7]

Below is a diagram representing the chemical structure of 2-chloro-4-methoxy-1H-benzimidazole, generated using the DOT language.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Benzimidazole,2-chloro-4-methoxy-(9CI) CAS#: 15965-58-9 [m.chemicalbook.com]

An In-Depth Technical Guide to 2-chloro-4-methoxy-1H-Benzimidazole: Properties, Synthesis, and Applications

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of 2-chloro-4-methoxy-1H-benzimidazole, a key heterocyclic intermediate. We delve into its core physicochemical and spectroscopic properties, offering field-proven insights into its structural characterization. Furthermore, this document outlines a robust synthetic pathway and explores the compound's reactivity, highlighting its utility as a versatile building block for creating diverse molecular libraries. The applications in drug discovery are discussed, emphasizing its potential in developing novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their scientific endeavors.

Physicochemical and Structural Properties

2-chloro-4-methoxy-1H-benzimidazole is a substituted aromatic heterocyclic compound. The strategic placement of the chloro group at the 2-position and the methoxy group at the 4-position imparts specific reactivity and electronic properties that are highly valuable in synthetic chemistry. The chloro group acts as a versatile leaving group for nucleophilic substitution, while the methoxy group modulates the electronic density and lipophilicity of the benzimidazole core.

Data Presentation: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O | [1] |

| Molecular Weight | 182.61 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| CAS Number | Not explicitly available for the 4-methoxy isomer. Data for related isomers like 2-chloro-5-methoxy-1H-benzimidazole (CAS 15965-54-5) is available. | [2] |

| Storage Temperature | 2-8°C, in a dry, tightly closed container. | [3][4] |

| InChI Key | For the related 7-Chloro-4-methoxy-1H-benzimidazole: XEIWNKUEOLKSIO-UHFFFAOYSA-N | [1] |

Note: Specific quantitative data such as melting point and solubility for the 4-methoxy isomer are not well-documented in publicly available literature. Researchers should perform experimental characterization to determine these values definitively.

Spectroscopic and Structural Characterization

Accurate structural elucidation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the substitution pattern and overall structure. Due to prototropic tautomerism in N-unsubstituted benzimidazoles, the proton can reside on either nitrogen, potentially leading to time-averaged signals in solution.[5][6]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

N-H Proton: A broad singlet is expected in the downfield region (typically δ 12.0-13.5 ppm). Its broadness is due to quadrupole broadening and chemical exchange.[5]

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet system, typically between δ 6.8-7.5 ppm. The methoxy group at C4 will influence their specific chemical shifts.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

C2 (C-Cl): This carbon is expected to resonate around δ 145-155 ppm.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring will appear between δ 100-150 ppm. The carbon bearing the methoxy group (C4) will be significantly shifted downfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is characteristic for the methoxy carbon.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: a. Accurately weigh 5-10 mg of 2-chloro-4-methoxy-1H-benzimidazole. b. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it effectively solubilizes many benzimidazole derivatives and allows for the clear observation of the N-H proton.[5] c. Transfer the solution into a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool to remove any particulates.[5]

-

¹H NMR Acquisition (400 MHz Spectrometer): a. Acquire a standard proton spectrum over a spectral width of 0-15 ppm. b. Utilize a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Use a standard proton-decoupled pulse sequence. b. Set the spectral width to ~200 ppm. c. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: a. Apply Fourier transformation and phase correction. b. Calibrate the spectra using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C). c. Integrate the signals in the ¹H spectrum and assign all peaks based on chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electron Impact (EI) is a common ionization method for this class of compounds.

Expected Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): The mass spectrum should exhibit a strong molecular ion peak at m/z 182, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will result in a characteristic M+2 peak at m/z 184 with about one-third the intensity of the M⁺ peak.

-

Key Fragments: Common fragmentation pathways for benzimidazoles include the sequential loss of HCN from the imidazole ring.[8] The loss of the chlorine radical (Cl•) or a methyl radical (•CH₃) from the methoxy group are also plausible fragmentation events.[9][10]

Synthesis and Reactivity

The synthesis of 2-chloro-4-methoxy-1H-benzimidazole typically involves the cyclization of a substituted o-phenylenediamine precursor. Its reactivity is dominated by the electrophilic nature of the C2 carbon and the nucleophilic/acidic nature of the imidazole nitrogens.

Proposed Synthetic Pathway

A reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[11] For a 2-chloro derivative, a phosgene equivalent or a similar reagent is required.

Caption: Proposed synthesis of 2-chloro-4-methoxy-1H-benzimidazole.

Causality Behind Experimental Choices:

-

Step 1: The reaction of 3-methoxy-o-phenylenediamine with an agent like thiophosgene or cyanogen bromide forms a key thiourea or guanidine-like intermediate. This step establishes the N-C-N framework required for the imidazole ring.

-

Step 2: Subsequent treatment with an oxidative chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), achieves two goals simultaneously: it facilitates the cyclization to form the benzimidazole ring and installs the chlorine atom at the 2-position.

Core Reactivity

The utility of 2-chloro-4-methoxy-1H-benzimidazole as a synthetic intermediate stems from two primary reactive sites.

-

Nucleophilic Substitution at C2: The chlorine atom at the 2-position is an excellent leaving group, making this position highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reaction is fundamental for building molecular diversity.[12]

-

N-Alkylation/Acylation: The N-H proton of the imidazole ring is acidic and can be removed by a base (e.g., K₂CO₃, NaH). The resulting anion is a potent nucleophile that can be readily alkylated or acylated, allowing for further functionalization of the scaffold.[11]

Caption: Key reactive sites of 2-chloro-4-methoxy-1H-benzimidazole.

Applications in Drug Discovery and Development

Benzimidazole derivatives are integral to modern medicinal chemistry, with applications as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[12] 2-chloro-4-methoxy-1H-benzimidazole serves as a pivotal starting material for the synthesis of libraries of novel compounds for high-throughput screening.

-

Scaffold for Bioactive Molecules: The benzimidazole core is an isostere of natural purines, allowing it to interact with various biological targets like enzymes and receptors.[13]

-

Intermediate in Pharmaceutical Synthesis: By displacing the 2-chloro group, chemists can introduce a vast array of side chains, tuning the compound's steric and electronic properties to optimize binding affinity and pharmacokinetic profiles.[12][13]

-

Oncology and Infectious Diseases: The ability to generate diverse derivatives makes this compound particularly valuable in the search for new anticancer and antimicrobial agents, where overcoming drug resistance is a constant challenge.[13]

Safety and Handling

Hazard Profile:

-

Causes skin irritation (H315). [4]

-

Causes serious eye irritation (H319). [4]

-

May cause respiratory irritation (H335). [4]

Protocol: Safe Handling and Disposal

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with ANSI Z87.1 standards.[14]

-

Hand Protection: Use chemical-resistant nitrile gloves. Inspect gloves for integrity before use and change them immediately if contaminated.[15]

-

Body Protection: A full-sleeved laboratory coat is mandatory.

-

Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood. Avoid generating dust. If dust formation is unavoidable, use a NIOSH-approved respirator.[4]

-

-

Handling and Storage:

-

Spill Management:

-

Minor Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the affected area thoroughly.[16]

-

Major Spills: Evacuate the area. Alert emergency personnel. Wear appropriate PPE, including respiratory protection, before attempting cleanup.[16]

-

-

Disposal:

-

Dispose of waste material and empty containers in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[4]

-

References

-

Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

Patel, D. R., & Patel, K. C. (n.d.). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

-

Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters. [Link]

-

Ibrahim, H. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

Sierra, C. A., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). ResearchGate. [Link]

-

Claramunt, R. M., et al. (2010). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry. [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Link]

-

Vårdal, L., et al. (2022). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Analytical and Bioanalytical Chemistry. [Link]

-

Kumar, S., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. International Journal of Pharmaceutical Sciences, R.S. University. [Link]

-

Pharmaffiliates. (n.d.). 5-Methoxy-2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole. Pharmaffiliates. [Link]

-

PubChem. (n.d.). 2-Chloro-5-methoxy-1H-benzimidazole. PubChem. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. NJ.gov. [Link]

-

Velázquez-Vega, J., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. [Link]

-

Gokhale, M. V., & Kulkarni, V. M. (n.d.). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry. [Link]

-

Moreno-Diaz, H., et al. (2006). 2-(4-Methoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E. [Link]

-

Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]

-

CAS Common Chemistry. (n.d.). 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. CAS. [Link]

-

Cheméo. (n.d.). Benzaldehyde, 2-chloro-4-hydroxy-3,5-dimethoxy- (CAS 76341-69-0). Cheméo. [Link]

-

Li, Y., et al. (2022). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChem. (n.d.). 2-(4-methoxybenzyl)-1H-benzimidazole. PubChem. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. PubChem. [Link]

-

Saeed, S., et al. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E. [Link]

Sources

- 1. 7-Chloro-4-methoxy-1H-benzimidazole | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-5-methoxy-1H-benzimidazole | C8H7ClN2O | CID 519197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Benzimidazole,2-chloro-4-methoxy-(9CI) CAS#: 15965-58-9 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. nj.gov [nj.gov]

A Technical Guide to the Spectroscopic Characterization of 2-chloro-4-methoxy-1H-benzimidazole

Molecular Structure and Spectroscopic Implications

The unique arrangement of substituents on the benzimidazole core dictates its electronic and, consequently, its spectroscopic properties. The electron-withdrawing nature of the chlorine atom at the 2-position and the electron-donating methoxy group at the 4-position create a distinct electronic environment that will be reflected in its NMR, IR, and MS data.

A critical consideration for benzimidazoles is the phenomenon of prototropic tautomerism, where the N-H proton can reside on either nitrogen of the imidazole ring. For 2-chloro-4-methoxy-1H-benzimidazole, this would involve an equilibrium between the 4-methoxy and 7-methoxy tautomers. In many analytical environments, this exchange is rapid on the NMR timescale, leading to an averaged spectrum. However, in the solid state or at low temperatures, distinct signals for each tautomer may be observed.[1]

Caption: Tautomeric forms of 2-chloro-4-methoxy-1H-benzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 2-chloro-4-methoxy-1H-benzimidazole.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region is of particular interest.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| N-H | 12.5 - 13.5 | broad singlet | - | The N-H proton of benzimidazoles is typically deshielded and appears as a broad signal.[2] |

| H-5 | 6.8 - 7.0 | doublet of doublets | J ≈ 8.0, 1.0 | Ortho-coupled to H-6 and meta-coupled to H-7. Shielded by the adjacent methoxy group. |

| H-6 | 7.1 - 7.3 | triplet | J ≈ 8.0 | Ortho-coupled to H-5 and H-7. |

| H-7 | 6.9 - 7.1 | doublet of doublets | J ≈ 8.0, 1.0 | Ortho-coupled to H-6 and meta-coupled to H-5. |

| O-CH₃ | 3.8 - 4.0 | singlet | - | Typical chemical shift for a methoxy group attached to an aromatic ring.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | 145 - 150 | The carbon bearing the chlorine atom is significantly deshielded. |

| C-4 | 155 - 160 | The carbon attached to the electron-donating methoxy group will be the most deshielded in the benzene portion. |

| C-5 | 100 - 105 | Shielded due to the ortho- and para-directing effects of the methoxy and amino-like nitrogen, respectively. |

| C-6 | 120 - 125 | A typical aromatic C-H carbon. |

| C-7 | 110 - 115 | Shielded by the adjacent nitrogen. |

| C-3a | 135 - 140 | Bridgehead carbon adjacent to the methoxy-substituted side. |

| C-7a | 130 - 135 | Bridgehead carbon on the unsubstituted side. |

| O-CH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3300 | Medium, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic, -OCH₃) | 2950 - 2850 | Medium |

| C=N stretch | 1630 - 1610 | Medium to strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-O stretch (aryl ether) | 1250 - 1200 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-chloro-4-methoxy-1H-benzimidazole (C₈H₇ClN₂O), the expected molecular weight is approximately 182.61 g/mol .[3]

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see two peaks for the molecular ion:

-

M+ : m/z ≈ 182

-

M+2 : m/z ≈ 184 (with approximately one-third the intensity of the M+ peak)

Proposed Fragmentation Pathway

Caption: A plausible fragmentation pathway for 2-chloro-4-methoxy-1H-benzimidazole.

The fragmentation is likely to initiate with the loss of a methyl radical from the methoxy group, followed by the elimination of carbon monoxide. Subsequent loss of hydrogen cyanide is a characteristic fragmentation pattern for benzimidazoles.[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a sample believed to be 2-chloro-4-methoxy-1H-benzimidazole.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument for optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform a background subtraction.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a GC or LC inlet.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to support the proposed structure.

-

This comprehensive guide, while predictive in nature, provides a solid foundation for the spectroscopic identification and characterization of 2-chloro-4-methoxy-1H-benzimidazole. By understanding the expected spectral features and employing rigorous experimental techniques, researchers can confidently advance their work with this and related compounds.

References

-

PubChem. 2-Chloro-5-methoxy-1H-benzimidazole. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 5-Methoxy-2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole. [Link]

-

TSI Journals. Synthesis, Spectral Characterization and Antimicrobial Studies of Novel Benzimidazole Derivatives. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

NIST. 2-Chloro-5-methoxybenzimidazole. NIST Chemistry WebBook. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]

-

Royal Society of Chemistry. 1H NMR spectra. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

CAS. 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. [Link]

-

Arastirmax. SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE. [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]

-

NIST. 2-Chlorobenzimidazole. NIST Chemistry WebBook. [Link]

-

ResearchGate. IR spectra of benzimidazole and the complexes. [Link]

-

ResearchGate. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

-

PubChem. 2-(4-Chlorophenyl)benzimidazole. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-methoxybenzyl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

National Center for Biotechnology Information. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

Sources

- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-Chloro-5-methoxy-1H-benzimidazole | C8H7ClN2O | CID 519197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Navigating the Solubility Landscape of 2-chloro-4-methoxy-1H-Benzimidazole: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the intrinsic property of solubility stands as a pivotal gateway to a compound's ultimate therapeutic success. For researchers, scientists, and formulation experts, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a cornerstone of rational drug design, enabling the transition from a promising lead compound to a viable clinical candidate. Low solubility can precipitate a cascade of challenges, from unreliable in-vitro assay results to poor bioavailability and unforeseen toxicities, ultimately leading to increased development costs and potential late-stage failures.[1][2] This guide is dedicated to providing an in-depth technical exploration of the solubility of 2-chloro-4-methoxy-1H-benzimidazole, a heterocyclic compound of interest within the broader, pharmacologically significant benzimidazole class.[3][4] While specific quantitative solubility data for this particular derivative is not extensively published, this document will equip you with the foundational knowledge, predictive insights, and robust experimental methodologies necessary to thoroughly characterize its solubility profile.

Physicochemical Profile and Predicted Solubility of 2-chloro-4-methoxy-1H-Benzimidazole

The molecular architecture of 2-chloro-4-methoxy-1H-benzimidazole, featuring a bicyclic aromatic benzimidazole core, a halogen substituent, and a methoxy group, dictates its interactions with various solvents. The benzimidazole moiety itself is a heterocyclic aromatic compound, comprising fused benzene and imidazole rings.[3] This structure imparts a degree of polarity due to the presence of nitrogen atoms, while the benzene ring contributes to its hydrophobic character.

Based on the principles of "like dissolves like" and the known behavior of similar benzimidazole derivatives, we can anticipate the following solubility trends:[5]

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This suggests that 2-chloro-4-methoxy-1H-benzimidazole will likely exhibit moderate to good solubility in polar protic solvents that can engage in hydrogen bonding.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents, characterized by their polarity and lack of acidic protons, are generally effective at solvating a wide range of compounds. It is predicted that 2-chloro-4-methoxy-1H-benzimidazole will demonstrate good solubility in polar aprotic solvents, particularly in DMSO and DMF.[6]

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The presence of the benzene ring and the chloro-substituent lends some non-polar character to the molecule. While solubility in highly non-polar solvents like hexane is expected to be low, it may show some solubility in solvents of intermediate polarity like dichloromethane and toluene.[7][8]

-

Aqueous Solubility: Benzimidazole derivatives are often characterized by their low aqueous solubility due to their hydrophobic nature.[9] The solubility of 2-chloro-4-methoxy-1H-benzimidazole in aqueous media is anticipated to be poor and likely pH-dependent, a common characteristic of benzimidazoles which are generally weak bases.[9]

A summary of the predicted solubility profile is presented in the table below:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Moderate to High | The polar N-H and nitrogen atoms of the benzimidazole ring can form hydrogen bonds with the hydroxyl group of the alcohol.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar benzimidazole core are expected to facilitate dissolution. |

| Non-Polar | Toluene, Dichloromethane | Low to Moderate | The aromatic and chlorinated portions of the molecule allow for some van der Waals interactions with non-polar solvents.[7][8] |

| Aqueous | Water, Buffered Solutions | Low | The overall hydrophobic nature of the molecule limits its solubility in water. Solubility is expected to be pH-dependent due to the basicity of the benzimidazole ring system.[9] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To move beyond prediction and obtain precise, quantitative solubility data, a robust and validated experimental methodology is essential. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[10][11] This method involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. Unlike kinetic solubility assays, which can sometimes overestimate solubility due to the formation of supersaturated solutions, the shake-flask method aims to achieve a true thermodynamic equilibrium, providing a more accurate and reliable measure of a compound's intrinsic solubility.[2][10] The extended equilibration time ensures that the dissolution and precipitation processes have reached a steady state. The subsequent quantification step, typically using a highly sensitive and specific technique like High-Performance Liquid Chromatography (HPLC), guarantees the accuracy of the final solubility value.

Detailed, Step-by-Step Experimental Protocol

Materials:

-

2-chloro-4-methoxy-1H-benzimidazole (high purity, solid form)

-

Selected organic solvents (analytical or HPLC grade)

-

Calibrated analytical balance

-

Thermostatically controlled orbital shaker or incubator

-

Screw-capped glass vials

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks, pipettes, and syringes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C8 or C18)[12][13]

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and, if necessary, degassed to prevent bubble formation during the experiment.

-

Addition of Excess Solute: To a series of labeled vials, add a known volume of each selected organic solvent (e.g., 2 mL). Accurately weigh an amount of 2-chloro-4-methoxy-1H-benzimidazole that is in clear excess of its expected solubility and add it to each vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any undissolved solid particles, immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-chloro-4-methoxy-1H-benzimidazole.[14][15] This involves preparing a calibration curve from standard solutions of known concentrations.

-

Calculation: Calculate the solubility of the compound in the original saturated solution by taking the dilution factor into account. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the shake-flask method for determining the solubility of 2-chloro-4-methoxy-1H-benzimidazole.

Caption: Workflow for determining the solubility of 2-chloro-4-methoxy-1H-benzimidazole using the shake-flask method.

Concluding Remarks for the Practicing Scientist

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 2-chloro-4-methoxy-1H-benzimidazole in organic solvents. While direct, published quantitative data for this specific molecule is scarce, the principles outlined here, derived from the broader family of benzimidazole derivatives, offer a robust starting point for your investigations. The provided shake-flask protocol, coupled with a validated HPLC quantification method, represents a self-validating system for generating reliable and reproducible solubility data. Armed with this information, researchers can make more informed decisions in the critical early stages of drug development, from optimizing reaction conditions and purification strategies to designing effective formulation approaches for preclinical and clinical studies.

References

-

Kulik, A., Bączek, T., & Grześkowiak, E. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]

-

Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829. [Link]

-

(2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

(2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]

-

Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]

-

(2011). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

-

(2012). A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate. [Link]

-

(2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]

-

Domańska, U., Pobudkowska, A., & Rogalski, M. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(2), 499-503. [Link]

-

Domańska, U., et al. (2005). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. ResearchGate. [Link]

-

Domańska, U., et al. (2005). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

-

(2019). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. ResearchGate. [Link]

-

2-Chloro-5-methoxy-1H-benzimidazole. PubChem. [Link]

-

Benzimidazole. Wikipedia. [Link]

-

2-(4-methoxybenzyl)-1H-benzimidazole. PubChem. [Link]

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Link]

-

2-(4-Chlorophenyl)benzimidazole. PubChem. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ptfarm.pl [ptfarm.pl]

- 15. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-Chloro-4-methoxy-1H-Benzimidazole: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2-chloro-4-methoxy-1H-benzimidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a logical extension of the rich history of benzimidazole synthesis and derivatization. This document will delve into its probable synthetic pathways, structural characteristics, and potential biological significance, grounded in the broader context of benzimidazole chemistry.

Structural Elucidation and Physicochemical Properties

2-Chloro-4-methoxy-1H-benzimidazole (CAS No. 15965-58-9) is a substituted benzimidazole with a molecular formula of C₈H₇ClN₂O. The structure features a fused benzene and imidazole ring system, with a chlorine atom at the 2-position and a methoxy group at the 4-position. It is important to note that due to the tautomeric nature of the N-H proton in the imidazole ring, this compound can also be named 2-chloro-7-methoxy-1H-benzimidazole. For the purpose of this guide, we will primarily use the 4-methoxy nomenclature.

Table 1: Physicochemical Properties of 2-Chloro-4-methoxy-1H-Benzimidazole

| Property | Value (Predicted/Typical) | Source/Method |

| Molecular Formula | C₈H₇ClN₂O | - |

| Molecular Weight | 182.61 g/mol | - |

| Appearance | Off-white to light brown solid | Typical for benzimidazole derivatives |

| Melting Point | >150 °C (Decomposition may occur) | Estimated based on related structures |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and poorly soluble in water. | General solubility of benzimidazoles |

| pKa | ~9-10 (imidazole N-H) | Estimated based on benzimidazole scaffold |

Synthesis of 2-Chloro-4-methoxy-1H-Benzimidazole: A Proposed Pathway

The synthesis of 2-chloro-4-methoxy-1H-benzimidazole can be logically approached through established methods for benzimidazole ring formation, followed by chlorination. A highly plausible and efficient route involves a two-step process starting from 3-methoxy-1,2-phenylenediamine.

Step 1: Formation of the Benzimidazolone Intermediate

The initial step involves the cyclization of 3-methoxy-1,2-phenylenediamine to form 4-methoxy-1,3-dihydro-2H-benzimidazol-2-one. This can be achieved through reaction with a carbonylating agent such as phosgene, triphosgene, or urea. The use of urea is often preferred due to its lower toxicity and ease of handling.

Experimental Protocol: Synthesis of 4-methoxy-1,3-dihydro-2H-benzimidazol-2-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-methoxy-1,2-phenylenediamine (1 equivalent) and urea (1.5 equivalents).

-

Heating: Heat the mixture to 150-160 °C in an oil bath. The reaction mixture will melt and then solidify as the reaction progresses.

-

Reaction Time: Maintain the temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Add water to the solid mass and break it up.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the desired 4-methoxy-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Chlorination of the Benzimidazolone

The second step involves the conversion of the benzimidazolone to the target 2-chloro-4-methoxy-1H-benzimidazole. This is a common transformation achieved by reacting the benzimidazolone with a chlorinating agent, most notably phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-1H-benzimidazole

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. To the flask, add 4-methoxy-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent).

-

Addition of Reagent: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. The reaction is exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-5 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralization: Neutralize the acidic solution with a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the pH is approximately 7-8. This will precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it extensively with water.

-

Purification: The crude 2-chloro-4-methoxy-1H-benzimidazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Caption: Proposed two-step synthesis of 2-chloro-4-methoxy-1H-benzimidazole.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2-Chloro-4-methoxy-1H-benzimidazole

| Technique | Predicted Chemical Shifts (δ) or Wavenumbers (cm⁻¹) | Key Assignments |

| ¹H NMR (in DMSO-d₆) | ~12.5-13.5 (broad s, 1H) | N-H proton of the imidazole ring |

| ~7.0-7.5 (m, 3H) | Aromatic protons on the benzene ring | |

| ~3.8-4.0 (s, 3H) | Methoxy (-OCH₃) protons | |

| ¹³C NMR (in DMSO-d₆) | ~150-155 | C4-OCH₃ |

| ~140-145 | C2-Cl | |

| ~130-140 | C7a | |

| ~130-135 | C3a | |

| ~100-125 | Aromatic CH carbons | |

| ~55-60 | Methoxy (-OCH₃) carbon | |

| IR (KBr, cm⁻¹) | ~3100-3300 (broad) | N-H stretching |

| ~2850-3000 | C-H stretching (aromatic and methyl) | |

| ~1620-1640 | C=N stretching | |

| ~1250-1300 | C-O stretching (aryl ether) | |

| ~700-800 | C-Cl stretching |

Potential Biological Activities and Applications in Drug Discovery

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with a wide array of documented pharmacological activities. The introduction of chloro and methoxy substituents on this core can significantly modulate its biological profile.

-

Antimicrobial and Antifungal Activity: Benzimidazole derivatives are known for their broad-spectrum antimicrobial and antifungal properties. The presence of a chlorine atom at the 2-position can enhance this activity. Research on other chlorinated benzimidazoles has demonstrated their potential as effective antimicrobial agents.[2][3]

-

Anticancer Potential: Many substituted benzimidazoles have been investigated for their anticancer properties.[2] The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation. The specific substitution pattern of 2-chloro-4-methoxy-1H-benzimidazole could confer selectivity towards certain cancer cell lines.

-

Enzyme Inhibition: The benzimidazole nucleus is a versatile scaffold for designing enzyme inhibitors. Depending on the substitution pattern, derivatives can target a range of enzymes, including kinases, polymerases, and proteases.

The 2-chloro-4-methoxy-1H-benzimidazole molecule serves as a valuable building block for the synthesis of more complex molecules with tailored biological activities. The chlorine at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups.

Sources

- 1. CN1206713A - The preparation method of 2-chlorobenzimidazole derivative - Google Patents [patents.google.com]

- 2. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Touch: A Technical Guide to Chloro and Methoxy Group Modulation of Benzimidazole Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2] Its "privileged" status stems from its versatile biological activity, which can be finely tuned through strategic substitution.[2] This guide provides an in-depth technical analysis of how two common, yet powerful, substituents—the chloro and methoxy groups—profoundly influence the biological activity of benzimidazole derivatives. We will dissect the physicochemical properties of these groups, explore their impact on structure-activity relationships (SAR) in antimicrobial and anticancer contexts, and provide validated experimental protocols for assessing these effects. This document serves as a comprehensive resource for researchers aiming to rationally design the next generation of potent and selective benzimidazole-based therapeutics.

The Strategic Importance of Substitution: Why Chloro and Methoxy?

In the intricate dance of drug-target interactions, even a single atom can change the entire performance. The chloro (–Cl) and methoxy (–OCH₃) groups are not mere decorations on the benzimidazole core; they are strategic tools wielded by medicinal chemists to modulate a compound's electronic, steric, and pharmacokinetic profiles.[3][4]

The Chloro Group: Often considered a "magic" substituent, the chlorine atom is a fascinating paradox.[5] It is an electron-withdrawing group via induction due to its high electronegativity, yet it can be a weak electron-donating group through resonance. This duality allows it to alter the pKa of the benzimidazole nitrogen atoms, influencing ionization state and, consequently, target binding and cell permeability. Its moderate lipophilicity can enhance membrane traversal and hydrophobic interactions within a target's binding pocket.[5]

The Methoxy Group: The methoxy group is primarily an electron-donating group through resonance, increasing electron density in the aromatic ring.[6] It can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its biological target.[6] While it adds some lipophilicity, its key role is often in metabolic blocking—preventing oxidative metabolism at its point of attachment—thereby increasing the compound's half-life.[6]

The selection of these substituents is a calculated decision to optimize a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its pharmacodynamic effect.

Impact on Antimicrobial Activity: A Tale of Two Substituents

Benzimidazole derivatives have long been investigated for their potent activity against a wide spectrum of microbes, including bacteria and fungi.[7] The introduction of chloro and methoxy groups can dramatically enhance this activity, often by influencing interactions with microbial enzymes or cellular structures.

Structure-Activity Relationship (SAR) Insights

SAR studies consistently reveal that the position and nature of substituents on the benzimidazole ring are critical for antimicrobial potency.

-

Chloro Group: The presence of a chloro group, particularly at the 5- or 6-position of the benzimidazole ring, is frequently associated with enhanced antimicrobial activity.[8][9] This is attributed to the electron-withdrawing nature of chlorine, which can modulate the electronic character of the entire molecule, and its lipophilicity, which can improve passage through microbial cell walls. For instance, studies have shown that chloro-substituted benzimidazoles exhibit lower Minimum Inhibitory Concentrations (MICs) against various bacterial strains compared to their unsubstituted counterparts.[10] The introduction of a chlorine atom on the para-position of a phenyl ring substituent has also been shown to increase antifungal activity.[11]

-

Methoxy Group: The methoxy group's influence is more nuanced. As an electron-donating group, it can alter the binding affinity of the benzimidazole to its target. Several studies have reported that methoxy-substituted benzimidazoles possess significant antibacterial and antifungal properties.[9][12] For example, derivatives with a 4-methoxy group on a substituent at the 2-position of the indole nucleus showed excellent inhibitory activity against most tested organisms.[9]

The following diagram illustrates the key positions on the benzimidazole scaffold where substitutions significantly influence activity.

Caption: Key substitution positions on the benzimidazole scaffold.[8]

Quantitative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro efficacy of an antimicrobial agent. The table below consolidates MIC data from various studies, illustrating the impact of chloro and methoxy substitutions.

| Compound ID | Benzimidazole Substituent(s) | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Series A-1 | Unsubstituted | Staphylococcus aureus | >100 | [10] |

| Series A-2 | 5-Chloro | Staphylococcus aureus (MRSA) | 16 | [10] |

| Series A-3 | 5-Bromo | Staphylococcus aureus (MRSA) | 16 | [10] |

| Series B-1 | 2-(p-nitrophenyl), 6-nitro | Escherichia coli | 64 | [8] |

| Series B-2 | 2-(p-chlorophenyl), 6-chloro | Escherichia coli | 32 | [8] |

| Series C-1 | 2-(phenyl), 5-methoxy | Pseudomonas aeruginosa | 125 | [12] |

| Series C-2 | 2-(m-nitrophenyl), 5-methoxy | Pseudomonas aeruginosa | 62.5 | [12] |

| Series D-1 | 2-(p-chlorophenyl) | Candida albicans | >100 | [9] |

| Series D-2 | 2-(pyridone), 5-chloro | Candida albicans | 25-62.5 | [9] |

Analysis: The data clearly demonstrates that the introduction of a chloro group at the 5- or 6-position (e.g., Series A-2, B-2) consistently lowers the MIC value, indicating higher potency against both Gram-positive and Gram-negative bacteria.[8][10] Methoxy substitution also contributes to potent activity, particularly when combined with other electron-withdrawing groups.[12]

Role in Anticancer Activity: Targeting Cellular Proliferation

The structural similarity of benzimidazole to endogenous purines allows its derivatives to interact with various biomolecules in cancer cells, leading to cytotoxic effects.[13] Chloro and methoxy substitutions are pivotal in optimizing these interactions, often enhancing potency and selectivity.

Structure-Activity Relationship (SAR) in Oncology

-

Chloro Group: In the context of anticancer activity, chloro substituents can enhance binding to target proteins through halogen bonding and increased hydrophobicity. They can also influence the molecule's ability to intercalate with DNA. Several studies have shown that benzimidazole-chalcone hybrids bearing a chloro substituent exhibit superior cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer) when compared to the standard drug cisplatin.[9] The position of the chlorine atom is critical; for example, a 4-chloro functionality on a phenyl moiety attached to the benzimidazole core often correlates with lower IC₅₀ values.[13]

-

Methoxy Group: Methoxy groups can enhance anticancer activity by forming hydrogen bonds with amino acid residues in the active site of target enzymes, such as kinases. Their metabolic blocking properties are also crucial, preventing rapid degradation of the drug and prolonging its therapeutic effect. The presence of multiple methoxy groups, such as a trimethoxy substitution on a phenyl ring, has been shown to significantly enhance antiproliferative action.[13]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents IC₅₀ values for various substituted benzimidazoles against human cancer cell lines.

| Compound ID | Benzimidazole Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cisplatin | (Reference Drug) | MCF-7 (Breast) | 11.7 ± 0.12 | [9] |

| Cisplatin | (Reference Drug) | OVCAR-3 (Ovarian) | 16.04 ± 0.19 | [9] |

| BZ-Chalcone 1 | N-benzyl, 4-methylphenyl | MCF-7 (Breast) | 8.91 ± 0.07 | [9][13] |

| BZ-Chalcone 2 | N-benzyl, 4-methoxyphenyl | MCF-7 (Breast) | 10.12 ± 0.11 | [13] |

| BZ-Chalcone 3 | N-benzyl, 4-chlorophenyl | MCF-7 (Breast) | 9.87 ± 0.09 | [13] |

| BZ-Chalcone 4 | N-benzyl, 4-chlorophenyl | OVCAR-3 (Ovarian) | 12.01 ± 0.14 | [13] |

| Hybrid-1 | 5(6)-chloro, 7-chloroquinoline | HeLa (Cervical) | 1.1 ± 0.1 | [14] |

| Hybrid-2 | 5(6)-methoxy, 7-chloroquinoline | HeLa (Cervical) | 1.3 ± 0.2 | [14] |

Analysis: The data indicates that both chloro and methoxy substitutions can lead to potent anticancer activity, with IC₅₀ values often superior to the reference drug, cisplatin.[9][13] Compound BZ-Chalcone 1, with a methyl group, shows slightly better activity against MCF-7 cells, but the chloro- and methoxy-substituted analogs are also highly potent.[13] In the quinoline-benzimidazole hybrids, both chloro and methoxy groups at the 5(6) position result in strong cytotoxic effects.[14]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for reliable and reproducible data.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a substituted benzimidazole derivative that inhibits the visible growth of a specific microorganism.

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the benzimidazole test compound in 100% Dimethyl Sulfoxide (DMSO). b. In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to all wells. c. Add 100 µL of the compound stock solution to the first column of wells, creating a 1:2 dilution. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

-

Preparation of Inoculum: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours.

-

Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The positive control should be turbid. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Protocol: MTT Assay for Cytotoxicity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of substituted benzimidazoles on cancer cell lines.

Objective: To assess cell viability by measuring the metabolic activity of cells, which reflects the number of viable cells present.

Caption: Workflow for the MTT Cytotoxicity Assay.[16]

Step-by-Step Methodology:

-

Cell Seeding: a. Harvest and count cancer cells from a culture in its exponential growth phase. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. c. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Cell Treatment: a. Prepare serial dilutions of the benzimidazole test compounds in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. c. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[16] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Formazan Solubilization and Measurement: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100-150 µL of DMSO to each well to dissolve the crystals. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The chloro and methoxy groups are powerful modulators of benzimidazole's biological activity. The electron-withdrawing and lipophilic nature of the chloro group frequently enhances antimicrobial and anticancer potency by improving membrane permeability and target interaction.[9][11] The electron-donating and hydrogen-bond-accepting methoxy group can likewise boost activity through specific target interactions and by imparting favorable pharmacokinetic properties.[2][12]

This guide has demonstrated that a rational, data-driven approach to substitution on the benzimidazole scaffold is essential for successful drug design. By understanding the fundamental physicochemical effects of substituents like chloro and methoxy, researchers can more effectively navigate the complex landscape of structure-activity relationships. Future research should focus on exploring less common substitution patterns and the synergistic effects of multiple substitutions to unlock novel therapeutic profiles and overcome challenges such as drug resistance.

References

- Çalışkan, B., & Küpeli Akkol, E. (2022).

-

Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

- Jadrijević-Mladar Takač, M., et al. (2022). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Publishing.

- Dokla, E. M. E., et al. (2024).

- Al-Ostath, A., et al. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules.

- Choudhary, A., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine.

- Dokla, E. M. E., et al. (2024).

- Acar, Ç., et al. (2017). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules.

- Patel, K., et al. (2014).

- Bhinge, S. D., et al. (2012).

-

ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

- Khanye, S. D., et al. (2021).

- Perković, I., et al. (2020). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules.

- Liu, X., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry.

- Jo, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.

- ResearchGate. (2016).

- El-Sayed, N. N. E., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances.

- Sharma, D., et al. (2022).

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

- Kurt, M., et al. (2014). Structural and Electronic Properties of [Co(benzimidazole)₂I₂].

- Anisimova, V. A., et al. (2019). Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. Pharmaceutical Chemistry Journal.

- Asif, M. (2023). Benzimidazole(s)

- Yotova, L., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.

- Campeci, F., et al. (2023).

- ResearchGate. (2015). Steric and Electronic Effects in Basic Dyes. I—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Trifluoromethyl Groups in the Phenyl Ring.

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

Sources

- 1. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. drughunter.com [drughunter.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsm.com [ijpsm.com]

- 11. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchtweet.com [researchtweet.com]

- 16. atcc.org [atcc.org]

A Technical Guide to the Preliminary Biological Screening of 2-chloro-4-methoxy-1H-Benzimidazole

Foreword: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring biomolecules, such as purine, allows it to interact with a wide array of biological targets with high affinity. This versatility has led to the development of numerous FDA-approved drugs for diverse clinical applications, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[1][] The pharmacological potential of benzimidazole derivatives is vast, with documented activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant effects.[2][4]

This guide focuses on a specific, promising derivative: 2-chloro-4-methoxy-1H-benzimidazole . The strategic placement of a chloro group at the 2-position and a methoxy group at the 4-position presents an intriguing candidate for biological evaluation. The electron-withdrawing nature of the chlorine and the electron-donating methoxy group can significantly modulate the molecule's electronic properties, solubility, and binding interactions. This document provides a comprehensive, field-proven framework for conducting a robust preliminary biological screening of this compound, designed for researchers and drug development professionals. Our approach emphasizes not just the "how" but the "why," grounding each step in scientific rationale to ensure a self-validating and insightful screening cascade.

Synthesis of the Target Compound: A Plausible Route

A reliable and scalable synthesis is the prerequisite for any screening campaign. While numerous methods exist for benzimidazole synthesis, a common and effective approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6] For the target compound, a plausible and efficient method is the Phillips condensation.

Proposed Synthesis of 2-chloro-4-methoxy-1H-benzimidazole:

The synthesis begins with the reaction of 3-methoxy-1,2-phenylenediamine with chloroacetic acid in the presence of a strong acid catalyst, typically hydrochloric acid, which facilitates the cyclization to form the benzimidazole ring.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-methoxy-1,2-phenylenediamine (10 mmol) and chloroacetic acid (11 mmol).

-

Acid Catalyst Addition: Slowly add 4 M hydrochloric acid (50 mL) to the flask while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization & Precipitation: After completion, cool the mixture to room temperature. Carefully neutralize the solution by dropwise addition of concentrated ammonium hydroxide until a pH of ~7-8 is reached. This will precipitate the crude product.

-

Isolation & Purification: Filter the resulting solid precipitate using a Buchner funnel and wash thoroughly with cold deionized water.

-

Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-chloro-4-methoxy-1H-benzimidazole.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Synthetic workflow for 2-chloro-4-methoxy-1H-benzimidazole.

The Preliminary Biological Screening Cascade

A logical, tiered approach is essential for efficient screening. This avoids unnecessary, resource-intensive assays and allows for early go/no-go decisions. Our proposed cascade begins with broad, high-throughput in vitro assays to identify primary biological activities.

Caption: A logical cascade for preliminary biological screening.

In Vitro Antimicrobial Screening

Rationale: Given the well-documented antimicrobial properties of the benzimidazole scaffold, this is a primary and logical starting point.[4] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7]

Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for antimicrobial susceptibility testing due to its quantitative results and suitability for high-throughput screening.[7][8]

-

Microorganism Panel: Select a representative panel of clinically relevant microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

-

Fungi: Candida albicans.

-

-

Preparation of Inoculum: Culture the selected microorganisms overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of 2-chloro-4-methoxy-1H-benzimidazole in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity (no visible growth).

Data Presentation: Hypothetical MIC Values

| Microorganism | Strain (ATCC) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |

| S. aureus | 25923 | 16 | 1 (Ciprofloxacin) |

| B. subtilis | 6633 | 8 | 0.5 (Ciprofloxacin) |

| E. coli | 25922 | 64 | 0.25 (Ciprofloxacin) |

| P. aeruginosa | 27853 | >128 | 1 (Ciprofloxacin) |

| C. albicans | 10231 | 32 | 2 (Fluconazole) |